(2E)-3-(benzenesulfonyl)prop-2-enoic acid

Description

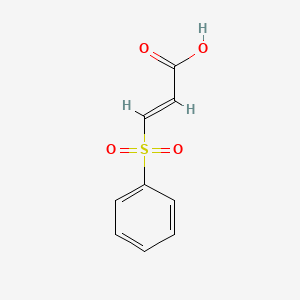

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(benzenesulfonyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFWNTBQQWFCIK-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24237-89-6, 711-29-5 | |

| Record name | 3-(benzenesulfonyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(benzenesulfonyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2e 3 Benzenesulfonyl Prop 2 Enoic Acid and Its Structural Analogs

Direct Synthesis Approaches to (2E)-3-(Benzenesulfonyl)prop-2-enoic Acid

The direct construction of the this compound framework can be approached from two primary perspectives: formation of the carboxylic acid on a pre-existing α,β-unsaturated sulfone scaffold, or simultaneous construction of the α,β-unsaturated system.

Carboxylic Acid Synthesis via Oxidation and Hydrolysis Routes

One logical and effective strategy for the synthesis of this compound involves the oxidation of a corresponding precursor, such as an allylic alcohol. A general method for the oxidation of primary allylic alcohols to their corresponding carboxylic acids has been reported, which could be adapted for this specific target. This process can be achieved by merging a copper-catalyzed oxidation using molecular oxygen as the terminal oxidant with a subsequent chlorite (B76162) oxidation (Lindgren oxidation) dntb.gov.ua. This two-step, one-pot procedure offers an efficient route from the alcohol to the carboxylic acid under relatively mild conditions. Another patented method describes the oxidation of primary or secondary alkenols to the corresponding acid or ketone using a catalytic amount of dichromate or chromium trioxide in the presence of an excess of periodate (B1199274) google.com.

A plausible synthetic sequence is outlined in the table below:

| Precursor | Reagents and Conditions | Product |

| (2E)-3-(Benzenesulfonyl)prop-2-en-1-ol | 1. Cu catalyst, O₂2. NaClO₂, NaH₂PO₄ | This compound |

| Ethyl (2E)-3-(benzenesulfonyl)acrylate | 1. LiOH, THF/H₂O2. H₃O⁺ | This compound |

Olefin Metathesis and Related Strategies for Constructing the α,β-Unsaturated Core

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds with high efficiency and functional group tolerance nih.govresearchgate.net. Cross-metathesis, in particular, offers a direct route to the α,β-unsaturated sulfone core of the target molecule. A highly relevant study demonstrated the successful cross-metathesis reaction between functionalized terminal olefins and phenyl vinyl sulfone using a second-generation Grubbs catalyst sci-hub.st. This reaction proceeds with excellent (E)-stereoselectivity, which is crucial for the synthesis of the desired (2E) isomer of 3-(benzenesulfonyl)prop-2-enoic acid.

The application of this methodology to the synthesis of the target compound would involve the cross-metathesis of phenyl vinyl sulfone with acrylic acid or a suitable acrylic acid derivative. While the direct use of acrylic acid in metathesis can sometimes be challenging due to potential catalyst inhibition, the use of more robust, modern catalysts or the protection of the carboxylic acid functionality can overcome this limitation. For instance, cross-metathesis with an acrylate (B77674) ester followed by hydrolysis would be a viable two-step approach.

Another classical approach for constructing the α,β-unsaturated core is the Knoevenagel condensation nih.govresearchgate.netmdpi.commdpi.com. This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group. In the context of synthesizing this compound, this would entail the reaction of benzaldehyde (B42025) with a reagent such as (benzenesulfonyl)acetic acid. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270). The subsequent elimination of water from the condensation adduct directly yields the desired α,β-unsaturated product. The stereochemical outcome of the Knoevenagel condensation often favors the formation of the thermodynamically more stable (E)-isomer.

Benzenesulfonyl Moiety Introduction Strategies

The introduction of the benzenesulfonyl group is a critical step in the synthesis of the target molecule. This can be achieved either by reacting a pre-formed acrylic acid scaffold with a sulfonylating agent or through more modern electrochemical methods.

Sulfonylation Reactions in the Context of Acrylic Acid Scaffolds

The direct sulfonylation of an acrylic acid scaffold presents a formidable challenge due to the electron-deficient nature of the double bond. However, related transformations provide insight into potential strategies. A copper-catalyzed aerobic decarboxylative sulfonylation of alkenyl carboxylic acids with sodium sulfinates has been shown to be an effective method for the stereoselective synthesis of (E)-alkenyl sulfones organic-chemistry.org. This reaction proceeds via a radical process and demonstrates good functional group tolerance. Applying this methodology would involve starting with a suitable di-acid precursor that can undergo decarboxylative sulfonylation.

Electrochemical Approaches to Sulfonyl Group Incorporation

Electrochemical methods offer a green and efficient alternative for the formation of carbon-sulfur bonds. The electrochemical synthesis of vinyl sulfones from sodium sulfinates and olefins has been reported, proceeding in high yields at room temperature organic-chemistry.org. This method involves the direct current passing through an undivided cell with graphite (B72142) carbon electrodes. This approach could potentially be applied to acrylic acid or its derivatives to introduce the benzenesulfonyl group directly onto the double bond. The reaction conditions are mild and avoid the use of harsh reagents.

Stereoselective Synthesis of this compound Derivatives

The synthesis of derivatives of this compound with high stereoselectivity is of significant interest for various applications. The inherent (E)-selectivity of many of the discussed synthetic methods, such as the Knoevenagel condensation and cross-metathesis with second-generation Grubbs catalysts, often provides the desired stereoisomer as the major product.

For the synthesis of more complex derivatives, stereoselective reactions on the vinyl sulfone core can be employed. For example, the asymmetric dihydroxylation of vinyl sulfones has been used to prepare chiral building blocks acs.orgnih.gov. This reaction, often employing Sharpless asymmetric dihydroxylation conditions, can introduce two adjacent hydroxyl groups with high enantioselectivity. These diols can then be further functionalized to access a wide range of chiral derivatives of the parent acid.

Furthermore, the stereoselective synthesis of (E)-vinyl sulfones can be achieved through various other methods, including the reaction of alkenes with sodium sulfinates in the presence of a copper catalyst and oxygen, which proceeds via an anti-addition/elimination mechanism organic-chemistry.org. The use of N-iodosuccinimide (NIS) as a bifunctional reagent for the regio- and (E)-selective C(sp²)-H sulfonylation of styrenes also provides a direct route to (E)-vinyl sulfones researchgate.net. These methods provide a toolbox for the synthesis of a diverse array of (E)-configured structural analogs of this compound.

| Reaction Type | Key Features | Relevant Derivatives |

| Asymmetric Dihydroxylation | Introduction of two chiral centers | Dihydroxylated propanoic acid derivatives |

| Copper-catalyzed Sulfonylation | High (E)-stereoselectivity | Various (E)-vinyl sulfone derivatives |

| NIS-mediated Sulfonylation | Direct C-H functionalization | Styrenyl sulfone derivatives |

Control of (E)-Stereochemistry in Prop-2-enoic Acid Formation

The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds and is particularly well-suited for the synthesis of α,β-unsaturated acids. mdpi.comwikipedia.org This reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base. wikipedia.org The Doebner modification of the Knoevenagel condensation is especially relevant for the synthesis of this compound, as it utilizes a malonic acid derivative, which upon condensation and subsequent decarboxylation, yields the desired α,β-unsaturated carboxylic acid. wikipedia.orgorganic-chemistry.org

The reaction between an arylsulfonylacetic acid and an aldehyde, such as formaldehyde (B43269), under Knoevenagel-Doebner conditions, is expected to proceed with a high degree of stereoselectivity, favoring the formation of the thermodynamically more stable (E)-isomer. The mechanism involves the formation of an intermediate that readily undergoes dehydration. The stereochemical outcome is often governed by the steric interactions in the transition state leading to the elimination of water, which generally favors the anti-periplanar arrangement of the departing groups, resulting in the (E)-alkene.

A general protocol for the synthesis of 3-sulfonyl-substituted quinolines, which incorporates a Knoevenagel condensation/aza-Wittig reaction cascade, highlights the utility of β-ketosulfones and β-ketosulfonamides as active methylene compounds. nih.gov While this specific example leads to a cyclized product, the initial Knoevenagel condensation step demonstrates the reactivity of sulfonyl-activated methylene groups in forming α,β-unsaturated systems. In a typical Doebner condensation, the use of pyridine as a solvent and a catalytic amount of piperidine is common. organic-chemistry.org The reaction of an arylsulfonylacetic acid with an aldehyde under these conditions would likely proceed to the corresponding (E)-3-(arylsulfonyl)propenoic acid.

For instance, the Knoevenagel-Doebner condensation of p-hydroxybenzaldehydes with malonic acid has been optimized under microwave-assisted conditions, achieving high conversion rates and yields of the corresponding phenolic acids. frontiersin.org These conditions could potentially be adapted for the reaction of benzenesulfonylacetic acid with formaldehyde to yield this compound.

Table 1: Illustrative Reaction Conditions for Knoevenagel-Doebner Condensation

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Product | Yield | Ref |

| p-Hydroxybenzaldehyde | Malonic Acid | Piperidine/Toluene | 120°C (Microwave) | (E)-p-Coumaric acid | 85-92% | frontiersin.org |

| o-Hydroxybenzaldehyde | β-Ketosulfone | NH₄OAc/Toluene-THF | Reflux | 2-Arylchromen-2-ol | High | nih.gov |

| Aldehyde | Malonic Acid | Pyridine/Piperidine | Reflux | (E)-α,β-Unsaturated acid | Good | organic-chemistry.org |

Asymmetric Synthesis of Chiral Derivatives (If Applicable)

While this compound itself is achiral, its derivatives can possess stereogenic centers. The development of asymmetric methodologies to access chiral derivatives is a significant area of research. The α,β-unsaturated sulfone moiety serves as an excellent Michael acceptor, and the asymmetric conjugate addition of nucleophiles is a primary strategy for introducing chirality.

The use of chiral auxiliaries attached to the carboxylic acid group or the sulfone can direct the stereochemical course of a reaction. researchgate.net For instance, chiral oxazolidinones have been widely used as auxiliaries in asymmetric synthesis. The attachment of such an auxiliary to the prop-2-enoic acid backbone could facilitate diastereoselective Michael additions.

Another powerful approach is the use of chiral catalysts in Michael addition reactions. Organocatalysis, employing chiral amines or thioureas, has emerged as a robust method for the enantioselective conjugate addition of nucleophiles to α,β-unsaturated systems. mdpi.com For example, the asymmetric Michael addition of various nucleophiles to nitroalkenes, another class of electron-deficient alkenes, has been extensively studied and provides a framework for developing similar reactions with α,β-unsaturated sulfones.

Furthermore, the synthesis of chiral β-amino acid derivatives has been achieved through Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines, resulting in high diastereomeric excess. nih.gov This highlights the potential for creating chiral centers in molecules containing sulfonyl groups. The development of an asymmetric variant could involve the enantioselective addition of a nucleophile to an imine derived from a precursor to this compound.

While specific examples for the asymmetric synthesis of chiral derivatives of this compound are not abundant in the literature, the principles of asymmetric synthesis provide a clear roadmap for future investigations.

Table 2: General Strategies for Asymmetric Synthesis of Chiral Sulfonyl Compounds

| Reaction Type | Chiral Source | Substrate Type | Potential Product | Key Feature | Ref |

| Michael Addition | Chiral Auxiliary | α,β-Unsaturated Sulfone | Chiral β-functionalized sulfone | Diastereoselective addition | researchgate.net |

| Michael Addition | Chiral Organocatalyst | α,β-Unsaturated Sulfone | Enantioenriched β-functionalized sulfone | Enantioselective catalysis | mdpi.com |

| Mannich-type Reaction | Chiral Sulfinyl Imidate | N-Tosyl Aldimine | Chiral β-amino sulfonyl compound | High diastereoselectivity | nih.gov |

Multicomponent Reactions Involving this compound Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. researchgate.nettcichemicals.com The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that could potentially be employed for the synthesis of derivatives of this compound. beilstein-journals.orgmdpi.com

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide to yield an α-acyloxy amide. tcichemicals.com If benzenesulfonylacetic acid were used as the carboxylic acid component along with formaldehyde and an isocyanide, the resulting product would be an α-(benzenesulfonylacetoxy)acetamide derivative. While this product is not a direct precursor to this compound, it demonstrates the incorporation of the benzenesulfonylacetyl moiety in a multicomponent fashion. A variation of the Passerini reaction has been reported to yield α-(sulfonyloxy)amides from the reaction of an aldehyde, an isocyanide, and a sulfinic acid, followed by oxidation. mdpi.com

The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. researchgate.net Similar to the Passerini reaction, using benzenesulfonylacetic acid as the carboxylic acid component in a Ugi reaction with formaldehyde, an amine, and an isocyanide would lead to a complex peptide-like structure containing the benzenesulfonylacetyl group. The versatility of the Ugi reaction allows for the introduction of a wide range of substituents based on the choice of the starting materials.

While direct applications of these MCRs to synthesize this compound itself are not well-documented, the use of its precursors in such reactions opens up avenues for the rapid generation of diverse libraries of complex molecules containing the benzenesulfonyl motif. For instance, a three-component reaction of conjugated dienes, CH acids, and formaldehyde has been developed, where the initial Knoevenagel condensation of the active methylene compound with formaldehyde generates a reactive intermediate for a subsequent Diels-Alder reaction. This suggests the possibility of designing a multicomponent sequence starting from benzenesulfonylacetic acid.

Table 3: Potential Multicomponent Reactions with Benzenesulfonylacetic Acid

| MCR Type | Reactants | Potential Product Core Structure | Ref |

| Passerini (P-3CR) | Benzenesulfonylacetic acid, Aldehyde, Isocyanide | α-(Benzenesulfonylacetoxy)amide | tcichemicals.com |

| Ugi (U-4CR) | Benzenesulfonylacetic acid, Aldehyde, Amine, Isocyanide | α-(Benzenesulfonylacetylamino)amide | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2e 3 Benzenesulfonyl Prop 2 Enoic Acid Systems

Nucleophilic Addition Reactions to the α,β-Unsaturated System

The carbon-carbon double bond in (2E)-3-(benzenesulfonyl)prop-2-enoic acid is highly electrophilic due to the conjugative effect of both the carboxyl and the benzenesulfonyl groups. This renders the β-carbon susceptible to attack by a wide range of nucleophiles.

The conjugate addition of nucleophiles to the activated alkene of this compound and its esters is a prominent feature of their reactivity. This transformation, known as the Michael reaction, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The vinyl sulfone moiety is an excellent Michael acceptor. princeton.edu The general mechanism involves the addition of a nucleophile (the Michael donor) to the β-carbon of the α,β-unsaturated system (the Michael acceptor). researchgate.net

Thia-Michael additions, involving sulfur nucleophiles like thiols, are particularly efficient. These reactions proceed readily, often catalyzed by weak bases or even under catalyst-free conditions, to yield β-thioether derivatives. srce.hr For instance, the reaction of various thiols with α,β-unsaturated carbonyl compounds, a system analogous to the title compound, can be catalyzed by ferric chloride to produce Michael adducts in high yields. srce.hr Similarly, carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds (e.g., malonic esters, acetoacetic esters), readily add to the activated double bond to form new C-C bonds. A related process involves the addition of sodium benzenesulfinate (B1229208) to maleic anhydride, which after a subsequent elimination step, can be used to synthesize 3-(benzenesulfonyl)propionic acid. google.com

Table 1: Representative Michael Additions to Related α,β-Unsaturated Acceptors

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| Thiophenol | N-Aryl Maleimide | Alumina (B75360), DMF | 3-Sulfanyl-1-(arylamino)-pyrrolidine-2,5-dione | srce.hr |

| Diethyl Malonate | α,β-Unsaturated Ketone | NaOCH₃ | δ-Keto Ester | researchgate.net |

| Benzene Sulfinic Acid Sodium Salt | Maleic Anhydride | Water, Acid | 2-Benzenesulfonyl Succinic Acid | google.com |

| β-Ketoester | Vinyl Sulfone | Organocatalyst | γ-Sulfonyl-δ-ketoester | google.com |

Nitrogen and oxygen nucleophiles also participate in conjugate addition reactions with this compound and its derivatives, a process often termed aza-Michael or oxa-Michael addition. The reaction of primary and secondary amines with related β-aroylacrylic acids proceeds smoothly to give the corresponding β-amino acid derivatives. researchgate.net These reactions are often catalyzed by acids or bases, but can also occur under neutral conditions, sometimes even in water. organic-chemistry.org The resulting β-amino sulfone derivatives are valuable synthetic intermediates.

The addition of alcohols (oxa-Michael reaction) is generally less facile than that of amines or thiols and often requires stronger basic or acidic conditions to proceed. For example, the reaction of diacrylate esters with amines readily produces amine acrylates, while the formation of the starting diacrylate from acrylic acid and a diol requires esterification conditions. google.com The synthesis of β-amino alcohols can be achieved through the aminolysis of epoxides, a reaction that can be catalyzed by various agents including silica (B1680970) gel or zinc(II) perchlorate, or even proceed without a catalyst in water. organic-chemistry.org

Table 2: Examples of Aza-Michael Additions to α,β-Unsaturated Systems

| Amine Nucleophile | Acceptor | Conditions | Product | Ref |

|---|---|---|---|---|

| Aniline | 3-(1-Naphthoyl)acrylic acid | Reflux | 3-(Anilino)-3-(1-naphthoyl)propanoic acid | researchgate.net |

| Piperidine (B6355638) | Diethylene Glycol Diacrylate | 15-40°C | Piperazine Diacrylate | google.com |

| Various Amines | Epoxides | Water, no catalyst | β-Amino Alcohol | organic-chemistry.org |

Electrophilic Reactivity and Transformations

While the alkene is electron-deficient, electrophilic reactions can still occur at other sites of the molecule, such as the phenyl ring or, more significantly, through transformations involving the carboxylic acid group.

A key transformation of α,β-unsaturated carboxylic acids is decarboxylative halogenation, also known as the Hunsdiecker reaction. wikipedia.orgyoutube.com This process allows for the conversion of the carboxylic acid into a vinyl halide, with the loss of carbon dioxide. The reaction typically involves treating a salt of the carboxylic acid (often the silver salt) with a halogen like bromine. youtube.comacs.org

For substrates like this compound, which are similar to cinnamic acids, this reaction can produce (E)-β-bromovinyl sulfones. A common procedure involves the initial bromination of the double bond, followed by a microwave-assisted decarboxylation-debromination sequence. acs.org Modern variations of this reaction avoid the use of stoichiometric silver salts, employing catalytic methods. For instance, a copper-catalyzed decarboxylative bromination of (hetero)aryl carboxylic acids has been developed, which proceeds via a ligand-to-metal charge transfer mechanism. princeton.eduosti.gov

Table 3: Conditions for Decarboxylative Bromination of Cinnamic Acid Derivatives

| Substrate | Reagents | Conditions | Product | Ref |

|---|

Cycloaddition Reactions Involving the Prop-2-enoic Acid Moiety

The electron-deficient double bond of this compound and its derivatives makes them excellent dienophiles for Diels-Alder reactions and partners in other cycloaddition processes. The reactivity is comparable to that of (E)-3-phenylsulfonylprop-2-enenitrile, a closely related compound that readily undergoes Diels-Alder reactions with various dienes. researchgate.net The reaction with cyclopentadiene, for example, yields a bicyclic adduct which can subsequently eliminate benzenesulfinic acid to form an unsaturated nitrile. A similar elimination pathway would be expected for the carboxylic acid adduct.

These types of dienophiles exhibit good regioselectivity with unsymmetrical dienes. researchgate.net The general utility of acrylic acids as dienophiles is well-established; for example, myrcene (B1677589) reacts with acrylic acid to form a mixture of cyclohexene (B86901) carboxylic acid isomers. beilstein-journals.org Furthermore, the prop-2-enoic acid moiety can participate in [3+2] cycloadditions with 1,3-dipoles like azides or nitrones, offering routes to five-membered heterocyclic systems. researchgate.netnih.govmdpi.com

Table 4: Diels-Alder Reactions of the Analogous (E)-3-Phenylsulfonylprop-2-enenitrile

| Diene | Conditions | Product Type | Ref |

|---|---|---|---|

| Cyclopentadiene | Not specified | Bicyclo[2.2.1]heptene derivative | researchgate.net |

| Anthracene | Not specified | Tricyclic adduct | researchgate.net |

| Danishefsky's Diene | Not specified | Cyclohexene derivative (regioselective) | researchgate.net |

| Furfuryl Alcohol | Not specified | Oxabicycloheptene derivative (regioselective) | researchgate.net |

Coupling Reactions of this compound and Its Derivatives

The derivatives of this compound are valuable substrates for transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.

One significant reaction is the Suzuki-Miyaura coupling, where aryl sulfones can act as electrophilic coupling partners. chemrxiv.orgnih.gov This allows for the C-S bond of the benzenesulfonyl group to be cleaved and replaced by a new C-C bond through coupling with a boronic acid, a reaction catalyzed by palladium complexes with specific ligands like RuPhos. chemrxiv.org This offers a powerful method for creating biaryl or polyaryl structures. nih.gov

Furthermore, the vinyl halide products obtained from the decarboxylative halogenation (see 3.2.1) are ideal substrates for a range of coupling reactions. For example, a resulting (E)-β-bromovinyl phenyl sulfone could be coupled with alkenes via the Heck reaction wikipedia.orgorganic-chemistry.org or with boronic acids via the Suzuki-Miyaura reaction mdpi.com to introduce further substitution on the vinyl group. The Heck reaction of allyl derivatives with aryl halides is a known method for forming (E)-prop-2-enyl sidechains. nih.gov

Table 5: Suzuki-Miyaura Coupling of Aryl Sulfone Derivatives

| Aryl Sulfone | Boronic Acid | Catalyst/Ligand | Product | Ref |

|---|---|---|---|---|

| Trifluoromethyl Phenyl Sulfone | 4-Methoxyphenylboronic acid | Pd₂(dba)₃, RuPhos | 4-Methoxy-1,1'-biphenyl | chemrxiv.org |

| 1-Chloro-4-(trifluoromethylsulfonyl)benzene | 3-Nitrophenylboronic acid | Pd₂(dba)₃, RuPhos | 3'-Nitro-4'-(trifluoromethylsulfonyl)-[1,1'-biphenyl]-2-carbonitrile | chemrxiv.org |

| Aryl Trifluoromethyl Sulfone | (Hetero)arylboronic acid | Pd(OAc)₂, RuPhos | (Hetero)biaryl | nih.gov |

Cross-Coupling Methodologies for Arylation and Alkylation

The vinyl sulfone moiety in this compound serves as a handle for carbon-carbon bond formation through cross-coupling reactions. While specific literature detailing the direct arylation and alkylation of this exact compound is limited, the reactivity of similar vinyl sulfones suggests its potential in such transformations. Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are standard methods for the arylation of activated alkenes.

In a typical Heck-type reaction, the vinyl group could be coupled with an aryl halide in the presence of a palladium catalyst and a base. The electron-deficient nature of the alkene in this compound would facilitate the migratory insertion step of the catalytic cycle.

Table 1: Representative Conditions for Heck-type Arylation of Activated Alkenes

| Parameter | Condition |

|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |

| Ligand | PPh₃, P(o-tolyl)₃ |

| Base | Et₃N, K₂CO₃ |

| Solvent | DMF, Acetonitrile |

| Aryl Source | Aryl iodides, bromides, or triflates |

Alkylation of such systems can be more challenging and may proceed via conjugate addition (Michael addition) pathways rather than direct cross-coupling. Organocuprates are well-known for their ability to add to α,β-unsaturated systems, which would result in the alkyl group being introduced at the β-position relative to the sulfonyl group.

Oxidative Coupling Reactions for Sulfonamide Synthesis

The synthesis of sulfonamides is a crucial transformation in medicinal chemistry. While the benzenesulfonyl group is already present in the title compound, related oxidative coupling reactions can be employed to synthesize sulfonamides from simpler starting materials. For instance, methods exist for the direct oxidative conversion of thiols to sulfonyl chlorides, which can then react with amines to form sulfonamides. organic-chemistry.org One such method utilizes a combination of hydrogen peroxide and thionyl chloride. organic-chemistry.org

Another approach involves the palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate, which can then be converted to a sulfonamide in a one-pot process by treatment with an amine and an oxidant like sodium hypochlorite. organic-chemistry.org Although these methods don't start with this compound, they illustrate the types of oxidative coupling strategies used to form the core sulfonamide structure.

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key site for functionalization, allowing for the introduction of a wide variety of other chemical groups.

Esterification and Amidation Reactions

Standard organic chemistry transformations can be readily applied to the carboxylic acid moiety of this compound. Esterification can be achieved under Fischer conditions using an alcohol in the presence of a strong acid catalyst, or through reaction with an alkyl halide after conversion of the carboxylic acid to its carboxylate salt.

Amidation reactions involve the coupling of the carboxylic acid with a primary or secondary amine. This transformation typically requires the use of a coupling agent to activate the carboxylic acid.

Table 2: Common Coupling Agents for Amidation

| Coupling Agent | Abbreviation |

|---|---|

| Dicyclohexylcarbodiimide | DCC |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP |

These reactions would yield the corresponding esters and amides, which are valuable intermediates for further synthetic manipulations or as target molecules themselves.

Derivatization to Cyclic Systems (e.g., Pyrazol-3-one Derivatives)

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of heterocyclic compounds. For example, its reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazol-3-one systems. researchgate.netresearchgate.net The reaction likely proceeds through an initial Michael addition of the hydrazine to the activated double bond, followed by an intramolecular cyclization via condensation with the carboxylic acid moiety.

The synthesis of pyrazole (B372694) derivatives is of significant interest due to their prevalence in pharmacologically active compounds. nih.govderpharmachemica.com The specific substitution on the resulting pyrazol-3-one can be controlled by the choice of the substituted hydrazine used in the reaction.

Table 3: General Scheme for Pyrazol-3-one Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|

Mechanistic Studies of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Radical Pathways in Sulfonylation Processes

The formation of the vinyl sulfone moiety itself often involves radical pathways. rsc.org Recent advances in the sulfonylation of alkenes utilize a sulfur dioxide source, such as DABCO·(SO₂)₂ or inorganic sulfites, in a radical process. rsc.org These reactions are typically initiated by an arylsulfonyl radical that is generated in situ. rsc.org

Mechanistic investigations, including deuterium-labeling experiments, have shown that such transformations proceed via a radical pathway. rsc.org For example, in the sulfonylation relay of alkenes, sodium dithionite (B78146) (Na₂S₂O₄) can serve as both an SO₂ source and an electron donor, initiating a radical cascade without the need for a metal catalyst. rsc.org The process involves the addition of a sulfonyl radical to an alkene, followed by further steps that propagate the radical chain. rsc.orgyoutube.com These radical-based methods provide an efficient route to vinyl sulfones, which are precursors to or structurally related to this compound. researchgate.netthieme-connect.com

Computational Elucidation of Reaction Mechanisms

Detailed computational studies specifically elucidating the reaction mechanisms of this compound are not extensively available in publicly accessible literature. While computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction pathways, transition states, and the electronic properties of molecules, specific research applying these techniques to the title compound is sparse.

Theoretical investigations into structurally related compounds, such as other α,β-unsaturated carboxylic acids and sulfonamides, can provide a general framework for understanding the potential reactivity of this compound. For instance, DFT studies on similar systems often focus on calculating key quantum chemical descriptors to predict reactivity.

Table 1: Representative Quantum Chemical Descriptors

| Parameter | Description | Typical Application in Reactivity Analysis |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of a molecule. Higher HOMO energy suggests a better nucleophile. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of a molecule. Lower LUMO energy suggests a better electrophile. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A small energy gap generally implies higher chemical reactivity and lower kinetic stability. |

| Global Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. | Helps in classifying molecules as strong or marginal electrophiles. |

| Nucleophilicity Index (N) | A measure of the affinity of a molecule to donate electrons. | Used to predict the nucleophilic character of a species in polar reactions. |

| Atomic Charges | Distribution of electron density over the atoms in a molecule (e.g., Mulliken, NBO charges). | Helps identify potential sites for nucleophilic or electrophilic attack. |

In the context of this compound, a computational study would likely focus on its behavior in reactions such as Michael additions or cycloadditions. The electron-withdrawing nature of the benzenesulfonyl group significantly influences the electronic properties of the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to attack by nucleophiles.

A hypothetical computational investigation into a Michael addition reaction would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, this compound and a selected nucleophile.

Transition State Search: Locating the transition state structure for the nucleophilic attack on the β-carbon. This is a critical step to determine the activation energy of the reaction.

Frequency Calculations: To confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for the transition state) and to calculate zero-point vibrational energies.

Reaction Pathway Analysis: Following the Intrinsic Reaction Coordinate (IRC) from the transition state to connect it to the reactants and the intermediate/product, confirming the proposed mechanism.

Table 2: Hypothetical Calculated Energy Profile for a Michael Addition

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State | Value > 0 | Value > 0 |

| Michael Adduct | Value < 0 | Value < 0 |

Note: The values in this table are hypothetical and would need to be calculated using appropriate computational methods (e.g., DFT with a suitable functional and basis set).

Such computational studies would provide quantitative insights into the reaction's feasibility, kinetics, and thermodynamics, complementing experimental findings. However, without specific published research on this compound, any detailed mechanistic discussion remains speculative.

Structural Diversity and Chemical Derivatization of 2e 3 Benzenesulfonyl Prop 2 Enoic Acid

Modifications of the Benzene Ring

The aromatic core of the benzenesulfonyl group serves as a primary site for derivatization. Introducing various substituents onto this ring can significantly alter the electronic properties of the entire molecule, influencing factors such as the acidity of the carboxylic acid and the reactivity of the olefinic bond.

Substitution Patterns on the Benzenesulfonyl Moiety (e.g., methyl, methoxy, chloro substitutions)

A general and regioselective method for the synthesis of (2E)-3-(arylsulfonyl)prop-2-enoic acid derivatives involves the nucleophilic reaction of sodium arylsulfinates with alkyl propiolates. tandfonline.com This reaction stereoselectively yields the (E)-isomer, ensuring a consistent geometric configuration across the olefinic bond. tandfonline.com By selecting the appropriately substituted sodium arylsulfinate, a wide array of functional groups can be introduced onto the benzene ring.

| Substituent (R) | Resulting Compound Name | Precursor (Sodium Arylsulfinate) |

|---|---|---|

| -H | (2E)-3-(Benzenesulfonyl)prop-2-enoic acid | Sodium benzenesulfinate (B1229208) |

| 4-CH₃ | (2E)-3-(4-Methylbenzenesulfonyl)prop-2-enoic acid | Sodium 4-methylbenzenesulfinate |

| 4-OCH₃ | (2E)-3-(4-Methoxybenzenesulfonyl)prop-2-enoic acid | Sodium 4-methoxybenzenesulfinate |

| 4-Cl | (2E)-3-(4-Chlorobenzenesulfonyl)prop-2-enoic acid | Sodium 4-chlorobenzenesulfinate |

Variations of the Prop-2-enoic Acid Chain

The prop-2-enoic acid portion of the molecule offers further opportunities for chemical derivatization, particularly at the α- and β-carbons of the olefinic core.

Alkyl and Aryl Substitutions on the Olefinic Core

Substitution at the α-position of the prop-2-enoic acid chain can be achieved through synthetic strategies such as the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone. wikipedia.org In this context, an arylsulfonylacetic acid (or its ester derivative) can serve as the active methylene component. Reaction with an appropriate aldehyde (R-CHO for an alkyl substituent, Ar-CHO for an aryl substituent) in the presence of a weak base catalyst like piperidine (B6355638) or pyridine (B92270) would yield the corresponding α-substituted-β-arylsulfonyl acrylic acid. wikipedia.orgorganic-chemistry.org Subsequent dehydration, which often occurs spontaneously, generates the desired α,β-unsaturated product.

This methodology allows for the strategic placement of various alkyl or aryl groups at the α-carbon, introducing steric bulk and modifying the electronic nature of the double bond.

| Active Methylene Compound | Aldehyde/Ketone | Resulting α-Substituent | Product Class |

|---|---|---|---|

| Benzenesulfonylacetic acid | Acetaldehyde (CH₃CHO) | Methyl | (2E)-2-Methyl-3-(benzenesulfonyl)prop-2-enoic acid |

| Benzenesulfonylacetic acid | Benzaldehyde (B42025) (C₆H₅CHO) | Phenyl | (2E)-2-Phenyl-3-(benzenesulfonyl)prop-2-enoic acid |

| Benzenesulfonylacetic acid | Acetone ((CH₃)₂CO) | Two Methyl groups at β-position | 3-(Benzenesulfonyl)-2-methylbut-2-enoic acid |

Heteroatom Substitutions on the Olefinic Chain

The olefinic bond in this compound is electron-deficient due to the strong electron-withdrawing effect of both the sulfonyl group and the carboxylic acid group. This makes the β-carbon highly susceptible to nucleophilic attack in a process known as a Michael (or conjugate) addition. masterorganicchemistry.comlibretexts.org α,β-Unsaturated sulfones are recognized as excellent Michael acceptors. researchgate.net

This reactivity can be exploited to introduce heteroatoms into the molecule. While this reaction saturates the double bond, it is a key transformation of the olefinic chain. Nucleophiles such as thiols (R-SH), amines (R₂NH), and alcohols (R-OH) can add across the double bond, resulting in the incorporation of sulfur, nitrogen, or oxygen at the β-position relative to the carbonyl group. masterorganicchemistry.com The reaction is typically catalyzed by a base, which generates the nucleophile in situ.

| Nucleophile | Product Structure | Product Class |

|---|---|---|

| Thiophenol (C₆H₅SH) | C₆H₅SO₂-CH(SC₆H₅)-CH₂-COOH | 3-(Benzenesulfonyl)-3-(phenylthio)propanoic acid |

| Piperidine (C₅H₁₀NH) | C₆H₅SO₂-CH(NC₅H₁₀)-CH₂-COOH | 3-(Benzenesulfonyl)-3-(piperidin-1-yl)propanoic acid |

| Methanol (CH₃OH) | C₆H₅SO₂-CH(OCH₃)-CH₂-COOH | 3-(Benzenesulfonyl)-3-methoxypropanoic acid |

Derivatives Incorporating Heterocyclic Scaffolds

Analogs of this compound can be generated by replacing the prop-2-enoic acid moiety with various heterocyclic scaffolds while retaining the core benzenesulfonyl group. These derivatives are synthesized to explore different spatial arrangements and to introduce new potential interaction sites, often for biological applications.

Benzenesulfonylated Heterocycles as Analogs

The synthesis of benzenesulfonylated heterocycles is commonly achieved by reacting benzenesulfonyl chloride with a nucleophilic nitrogen atom within a heterocyclic ring. wikipedia.org This reaction is versatile and has been used to prepare a wide range of derivatives containing scaffolds such as pyrazole (B372694), morpholine, and piperidine. These heterocycles act as isosteres or analogs of the prop-2-enoic acid chain, presenting a different three-dimensional structure and chemical character while being attached to the same benzenesulfonyl pharmacophore. For example, pyrazole-based benzenesulfonamides have been synthesized and evaluated for various biological activities. tandfonline.com Similarly, 4-(benzenesulfonyl)-morpholine has been prepared and studied for its structural and vibrational properties. wikipedia.orgsigmaaldrich.com

| Heterocyclic Scaffold | Example Compound Name | General Synthetic Method |

|---|---|---|

| Pyrazole | 4-(1H-Pyrazol-1-yl)benzenesulfonamide | Reaction of a pyrazole precursor with 4-hydrazinobenzenesulfonamide. tandfonline.com |

| Morpholine | 4-(Benzenesulfonyl)morpholine | Reaction of morpholine with benzenesulfonyl chloride in the presence of a base. wikipedia.orgsigmaaldrich.com |

| Piperidine | 1-(Benzenesulfonyl)piperidine | Reaction of piperidine with benzenesulfonyl chloride. |

| Benzimidazole (B57391) | 1-(Benzenesulfonyl)-1H-benzimidazole | Reaction of benzimidazole with benzenesulfonyl chloride. |

Amide and Ester Derivatives Incorporating Complex Heterocycles

The carboxylic acid group of this compound serves as a key handle for the introduction of diverse functionalities through the formation of amide and ester linkages. The incorporation of complex heterocyclic systems is a widely employed strategy in drug discovery to explore new chemical space and modulate physicochemical and biological properties.

While specific examples of amide and ester derivatives of this compound featuring complex heterocycles are not extensively detailed in publicly available literature, the general principles of their synthesis are well-established. Amide derivatives can be readily prepared by reacting the parent acid with a variety of heterocyclic amines. This can be achieved through direct condensation, often facilitated by coupling agents, or via the formation of an intermediate acyl chloride. Similarly, ester derivatives can be synthesized by reacting the acid with heterocyclic alcohols under standard esterification conditions.

The selection of the heterocyclic moiety is crucial and is typically guided by the therapeutic target of interest. For instance, heterocyles such as thiadiazole, indole, and quinoline are common pharmacophores found in a multitude of biologically active compounds. The rationale for incorporating these specific rings often stems from their ability to engage in key interactions with biological targets, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

For example, in the broader context of benzenesulfonamide derivatives, the incorporation of a 5-methyl-1,3,4-thiadiazol-2-yl group has been explored for its potential as a kinase inhibitor. nih.gov This highlights a common strategy where a known bioactive heterocyclic fragment is appended to a core scaffold to generate novel compounds with desired biological activities.

Table 1: Representative Heterocyclic Moieties for Derivatization

| Heterocycle Class | Example | Potential Rationale for Incorporation |

| Five-membered | Thiophene | Bioisosteric replacement for a phenyl ring, potential for various substitutions. |

| Five-membered with heteroatoms | 1,3,4-Thiadiazole | Known pharmacophore in various therapeutic areas, potential for hydrogen bonding. nih.gov |

| Fused Heterocycles | Indole | Privileged scaffold in medicinal chemistry, can participate in π-stacking interactions. |

| Fused Heterocycles | Quinoline | Versatile scaffold with a broad range of biological activities. |

Design Principles for Novel this compound Derivatives

The design of novel derivatives of this compound is a rational process that leverages structure-activity relationship (SAR) studies and computational modeling to guide the selection of appropriate modifications. The overarching goal is to enhance the compound's potency, selectivity, and drug-like properties.

A key design principle is the strategic modification of different parts of the molecule to probe their influence on biological activity. For the this compound scaffold, this includes alterations to the benzenesulfonyl group, the propenoic acid linker, and the terminal carboxylic acid function.

Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying the structure of a lead compound and evaluating the impact of these changes on its biological activity. For instance, substitution on the phenyl ring of the benzenesulfonyl moiety can be explored to enhance binding affinity to a target protein. The nature and position of these substituents can significantly affect the electronic and steric properties of the molecule.

Rational Design for Enzyme Inhibition: When designing derivatives to target a specific enzyme, a deep understanding of the enzyme's active site is paramount. Techniques such as X-ray crystallography and molecular modeling can provide insights into the key interactions between a ligand and its target. This information can then be used to design derivatives with complementary shapes and functionalities that can bind with high affinity and selectivity. For example, rational design strategies have been successfully employed to engineer the activity and enantioselectivity of various enzymes by modifying steric hindrance within the binding pocket. frontiersin.orgnih.gov

Pharmacophore Modeling: Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify novel scaffolds that fit the model and are therefore likely to be active.

Table 2: Key Design Considerations for Novel Derivatives

| Molecular Component | Design Strategy | Desired Outcome |

| Benzenesulfonyl Phenyl Ring | Introduction of various substituents (e.g., halo, alkyl, alkoxy) | Improved binding affinity, selectivity, and pharmacokinetic properties. |

| Propenoic Acid Linker | Modification of stereochemistry or introduction of substituents | Optimization of spatial orientation for target binding. |

| Carboxylic Acid | Conversion to amides or esters with diverse (heterocyclic) groups | Modulation of solubility, cell permeability, and introduction of new binding interactions. |

By systematically applying these design principles, it is possible to generate novel derivatives of this compound with tailored biological profiles for a range of therapeutic applications.

Computational and Theoretical Investigations of 2e 3 Benzenesulfonyl Prop 2 Enoic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For (2E)-3-(benzenesulfonyl)prop-2-enoic acid, DFT studies would be crucial in determining its most stable three-dimensional shape (conformation). The molecule possesses rotational freedom around several single bonds, such as the carbon-sulfur and sulfur-phenyl bonds.

DFT calculations would systematically explore these rotations to identify the conformations that correspond to energy minima on the potential energy surface. The relative energies of these conformers would indicate their population distribution at a given temperature. Key dihedral angles, such as those defining the orientation of the phenyl group relative to the vinyl sulfone moiety and the orientation of the carboxylic acid group, would be determined. It is expected that steric hindrance and electronic interactions, such as conjugation between the phenyl ring, the sulfonyl group, and the acrylic acid double bond, would play a significant role in dictating the preferred conformation.

Molecular Orbital Analysis and Frontier Orbital Theory Applications

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. An analysis of the MOs of this compound would provide significant insights into its chemical reactivity and electronic properties.

Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species.

For this compound, the HOMO is likely to have significant contributions from the phenyl ring and the carbon-carbon double bond, while the LUMO is expected to be distributed over the electron-withdrawing sulfonyl group and the acrylic acid moiety. The distribution of these frontier orbitals would pinpoint the most probable sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Highest Occupied Molecular Orbital; primary electron donor region. |

| LUMO | -2.1 | Lowest Unoccupied Molecular Orbital; primary electron acceptor region. |

| HOMO-LUMO Gap | 5.4 | Indicator of chemical reactivity and kinetic stability. |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Specific DFT calculations would be required to determine the precise values for this compound.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for identifying stable, low-energy conformations, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of the molecule over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would reveal how the molecule samples its conformational space at a given temperature. This would provide a more realistic picture of its flexibility and the transitions between different conformational states. Such simulations are particularly useful for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor, and how its shape might adapt during these interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. These theoretical predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, DFT calculations could predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with an experimental one can aid in the assignment of peaks to specific atoms in the molecule.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. Each calculated frequency corresponds to a specific molecular motion (e.g., stretching of a C=O bond, bending of a C-H bond). This allows for the assignment of the absorption bands in an experimental IR spectrum, providing further structural confirmation. A study on the related compound, di-vinyl sulfone, utilized DFT and MP2 levels of theory to analyze its vibrational frequencies.

Table 2: Illustrative Predicted vs. Expected Experimental Spectroscopic Data

| Spectroscopic Technique | Parameter | Predicted Value | Expected Experimental Region |

| ¹H NMR | Chemical Shift (vinyl H) | 6.5 - 7.8 ppm | 6.0 - 8.0 ppm |

| ¹³C NMR | Chemical Shift (carbonyl C) | ~170 ppm | 165 - 185 ppm |

| IR Spectroscopy | Vibrational Frequency (C=O stretch) | ~1720 cm⁻¹ | 1700 - 1740 cm⁻¹ |

| IR Spectroscopy | Vibrational Frequency (SO₂ stretch) | ~1320, 1150 cm⁻¹ | 1300 - 1350, 1120 - 1160 cm⁻¹ |

Note: Predicted values are estimations based on typical functional group regions and would require specific calculations for accuracy.

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, theoretical studies could be employed to investigate various potential reactions, such as addition reactions to the carbon-carbon double bond or reactions involving the carboxylic acid group.

By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathway from reactants to products. A crucial part of this is locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

Applications of 2e 3 Benzenesulfonyl Prop 2 Enoic Acid in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The structure of (2E)-3-(benzenesulfonyl)prop-2-enoic acid makes it an excellent electrophile, particularly susceptible to conjugate addition reactions. This reactivity is central to its function as a building block for more elaborate molecular structures.

Precursors for Polyfunctionalized Carbon Frameworks

This compound serves as a competent Michael acceptor, readily reacting with a variety of nucleophiles. This reactivity allows for the introduction of the benzenesulfonyl group, which can be a useful functional handle in subsequent transformations, alongside the carboxylic acid. The electron-withdrawing nature of the benzenesulfonyl group activates the double bond for nucleophilic attack, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This process is fundamental to constructing polyfunctionalized carbon skeletons that are precursors to a wide array of complex organic molecules. The addition of nucleophiles to the activated alkene is a key step in extending the carbon chain and introducing diverse functionalities.

The closely related β-aroylacrylic acids are known to be valuable precursors in the synthesis of various heterocyclic compounds through Michael addition reactions. biotage.com For instance, the reaction of 3-aroylprop-2-enoic acid derivatives with nucleophiles like 1,2-diaminobenzene or 2,3-diaminopyridine (B105623) leads to the formation of complex heterocyclic adducts. biotage.com While direct examples with this compound are less common in readily available literature, the underlying reactivity principles are analogous.

Intermediates in the Preparation of Specialized Chemical Scaffolds

The reactivity of this compound extends to its use as a dienophile in Diels-Alder reactions, a powerful method for the construction of six-membered rings. researchgate.netresearchgate.net The electron-withdrawing sulfonyl group enhances the dienophilic character of the alkene, promoting cycloaddition with various dienes. mdpi.com This reaction is stereospecific, meaning the stereochemistry of the dienophile is preserved in the product, allowing for the controlled synthesis of complex cyclic structures. researchgate.net The resulting cycloadducts, containing both the benzenesulfonyl and carboxylic acid groups, are valuable intermediates for the synthesis of specialized chemical scaffolds with potential applications in medicinal chemistry and materials science.

For example, the Diels-Alder reactivity of the analogous (E)-3-phenylsulfonylprop-2-enenitrile has been shown to be facile, yielding cycloadducts that can undergo further transformations. researchgate.net This suggests that this compound would similarly participate in such reactions to create highly functionalized cyclohexene (B86901) derivatives. These derivatives can serve as foundational scaffolds for the synthesis of more complex molecules, including natural product analogues and pharmaceutical intermediates. nih.gov

Contributions to Methodological Development in Organic Synthesis

Beyond its role as a synthetic building block, this compound and its derivatives contribute to the expansion of the synthetic chemist's toolkit by participating in and helping to develop novel reaction methodologies.

Reagents in Novel Reaction Methodologies

The dual functionality of this compound, possessing both a Michael acceptor and a carboxylic acid, allows for its use in tandem or multicomponent reactions. nih.govmdpi.combeilstein-journals.org These reactions, where multiple bonds are formed in a single operation, are highly efficient and atom-economical. The compound can participate in sequential Michael addition-cyclization reactions to generate complex heterocyclic systems in a single pot. For example, the reaction of a Michael acceptor with a dinucleophile can lead to the direct formation of a heterocyclic ring. The development of such efficient synthetic routes is a key area of modern organic chemistry.

The synthesis of various nitrogen-containing heterocycles often utilizes Michael acceptors as key starting materials. eurekaselect.com While specific examples detailing the use of this compound in such multicomponent reactions are not extensively documented, its inherent reactivity makes it a prime candidate for such investigations.

Catalytic Applications (If Applicable)

Based on currently available scientific literature, there are no well-documented direct catalytic applications of this compound itself. While the compound is a valuable reagent and building block, its use as a catalyst has not been reported. It is possible that polymer-supported versions of this or related compounds could be developed for catalytic purposes, a strategy that has been successfully employed for other reagents. biotage.comcam.ac.uk

Potential for Non-Biomedical Material Science Applications

The acrylic acid backbone of this compound suggests its potential as a monomer or functional additive in the synthesis of advanced polymers. Acrylic acid and its derivatives are widely used in the production of a variety of polymeric materials. researchgate.netclockss.orgnih.gov

The incorporation of the benzenesulfonyl group into a polymer chain can significantly modify the material's properties. For instance, the sulfonyl group can enhance thermal stability, alter solubility, and introduce specific interactions, which could be beneficial for applications such as specialty coatings, adhesives, or functional membranes. The synthesis of functional polymers through the polymerization of monomers like this compound or its esters could lead to materials with tailored properties for specific non-biomedical applications. While direct polymerization of this specific monomer is not widely reported, the synthesis of functional poly(acrylic acid) copolymers is a well-established field, suggesting the feasibility of such an approach. researchgate.netclockss.org

Precursors for Polymers or Functional Materials (e.g., Adhesive Compounds)

While specific studies detailing the polymerization of this compound are not widely available in the public domain, the inherent reactivity of its functional groups suggests its potential as a valuable monomer or co-monomer in the synthesis of functional polymers. The vinyl sulfone group is a known Michael acceptor, readily participating in addition reactions, a key step in certain polymerization processes. nih.govsciopen.com

Research into related compounds, such as vinyl sulfones and multifunctional acrylates, provides a strong basis for inferring the potential applications of this compound. For instance, vinyl sulfone monomers are utilized in thiol-Michael step-growth polymerizations to create glassy polymer networks with high glass transition temperatures (Tg). nih.govgoogle.com This is attributed to the high reactivity of the vinyl sulfone group, which is a more potent Michael acceptor than the analogous acrylate (B77674) group. nih.gov The resulting thioether sulfone linkage also imparts greater stability to the polymer backbone compared to the more labile thioether ester bond formed from acrylate monomers. nih.gov

The carboxylic acid functionality of this compound further expands its utility in polymer chemistry. This group can be used to introduce polarity, improve adhesion, and provide sites for cross-linking or further functionalization. foreverest.net Copolymers of acrylic acid and vinyl sulfonate have been patented for use as dispersants and stabilizers in industrial water systems, highlighting the synergistic effect of these two functional groups in a polymer chain. nih.gov

Given these characteristics, this compound could be explored as a monomer for creating specialty polymers with applications in:

Adhesives: The combination of the adhesive properties of acrylates and the robust cross-linking potential of vinyl sulfones could lead to the development of high-performance adhesives. google.comforeverest.netgoogle.com Acrylate-based adhesives are known for their excellent weathering and aging characteristics. foreverest.net The incorporation of a benzenesulfonyl group could enhance thermal stability and cohesive strength.

Functional Polymers: The compound could be used to synthesize functional polymers with tailored properties. For example, polymers containing sulfone groups have been investigated for applications in photocatalysis and as materials with tunable crystallinity. researchgate.netacs.orgresearchgate.net

Table 1: Potential Polymer Properties Influenced by this compound as a Monomer

| Property | Influence of Benzenesulfonyl Group | Influence of Prop-2-enoic Acid Group | Potential Application |

| Glass Transition Temperature (Tg) | Increases Tg, leading to more rigid materials. nih.govgoogle.com | Can be tailored by copolymerization with other monomers. | High-performance coatings, structural adhesives. |

| Adhesion | The polar sulfonyl group can enhance adhesion to substrates. | The carboxylic acid group is known to promote adhesion. foreverest.net | Pressure-sensitive adhesives, coatings for metals and plastics. |

| Thermal Stability | Sulfone groups generally impart good thermal stability. researchgate.net | Can be influenced by the overall polymer structure. | Engineering plastics, high-temperature adhesives. |

| Chemical Resistance | The stable C-S bond in the sulfone group offers resistance. | Can be tailored through copolymerization. | Protective coatings, chemically resistant materials. |

Role in Surface Chemistry or Coatings (e.g., Corrosion Inhibitors)

The bifunctional nature of this compound makes it a candidate for surface modification and as a component in protective coatings. The carboxylic acid group can anchor the molecule to a variety of surfaces, including metals, while the vinyl sulfone group can participate in cross-linking reactions to form a durable film.

While direct studies on this compound as a corrosion inhibitor are limited, research on related benzenesulfonyl and benzimidazole (B57391) derivatives suggests its potential in this area. Organic compounds containing polar groups and pi-electrons, such as those present in the benzenesulfonyl moiety, are known to be effective corrosion inhibitors. They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

Phenyl vinyl sulfone has been investigated as a bifunctional additive in lithium metal batteries, where it helps to stabilize both the cathode and anode interfaces by forming a protective solid electrolyte interphase (SEI) film. sciopen.comrsc.org This demonstrates the ability of the vinyl sulfone group to participate in surface reactions that lead to the formation of stable, protective layers.

The general principles of corrosion inhibition by organic molecules involve the presence of heteroatoms (like sulfur and oxygen), aromatic rings, and multiple bonds, all of which are present in this compound. These features facilitate the adsorption of the molecule onto the metal surface.

Table 2: Research Findings on Related Compounds as Corrosion Inhibitors

| Compound Class | Key Findings | Relevance to this compound |

| Benzenesulfonamide derivatives | Showed effective corrosion inhibition for steel in acidic media by adsorbing on the metal surface. | The benzenesulfonyl group in the target molecule is a key structural feature for potential corrosion inhibition. |

| Benzimidazole derivatives | Act as mixed-type inhibitors, forming a protective film on metal surfaces. foreverest.net | The aromatic ring and polar functional groups are common to both classes of compounds. |

| Phenyl vinyl sulfone | Forms stable interfacial films on electrode surfaces in batteries. sciopen.comrsc.org | The vinyl sulfone moiety can participate in surface polymerization or film formation, creating a protective layer. |

Green Chemistry Aspects of Synthesis and Applications

The principles of green chemistry encourage the development of chemical processes that are environmentally benign. This includes the use of safer solvents, renewable feedstocks, and catalyst systems that are efficient and minimize waste.

The synthesis of sulfones and vinyl sulfones has been an area of active research in the context of green chemistry. Traditional methods often rely on harsh oxidants or metal catalysts. More sustainable approaches are being developed, which could be applicable to the synthesis of this compound.

Greener methods for the oxidation of thioethers to sulfones have been reported, utilizing reagents like urea-hydrogen peroxide in ethyl acetate, which avoids the use of metal catalysts. Another approach involves using a heterogeneous ruthenium catalyst on alumina (B75360) with sodium metaperiodate in an environmentally friendly solvent mixture of dimethyl carbonate and water.

For the synthesis of the vinyl sulfone moiety, several green methods have been explored:

Catalyst-free synthesis: An efficient synthesis of vinyl sulfones has been achieved by reacting sulfinic acid sodium salts with dibromides in DMF at 80°C without any catalyst.

Visible-light-mediated synthesis: The use of a recyclable graphitic carbon nitride (g-C3N4) photocatalyst under blue light irradiation provides a metal- and base-free method for synthesizing β-keto sulfones from phenylacetylenes and sodium sulfinates. researchgate.net

Aqueous conditions: An efficient strategy for the synthesis of vinyl sulfones from alkynes and sodium salts of sulfinic acids has been reported using silver nitrate (B79036) as a catalyst in water under an air atmosphere. safic-alcan.com

In terms of applications, the use of this compound in waterborne coatings and adhesives would align with green chemistry principles by reducing the reliance on volatile organic compounds (VOCs). researchgate.net The development of polymers from this monomer could also lead to materials with enhanced durability and longevity, reducing the need for frequent replacement and thereby minimizing waste.

Table 3: Comparison of Synthetic Methods for Sulfones from a Green Chemistry Perspective

| Method | Reagents/Catalysts | Solvents | Green Chemistry Advantages |

| Traditional Oxidation | Strong oxidants (e.g., KMnO4, CrO3) | Often chlorinated solvents | - |

| Urea-Hydrogen Peroxide | Urea-hydrogen peroxide, phthalic anhydride | Ethyl acetate | Metal-free, milder conditions. |

| Heterogeneous Ru Catalyst | RuCl3 on alumina, NaIO4 | Dimethyl carbonate/Water | Recyclable catalyst, environmentally benign solvent mixture. |

| Catalyst-Free Vinyl Sulfone Synthesis | Sulfinic acid sodium salts, dibromides | DMF | Avoids metal catalysts, economical. |

| Photocatalytic Synthesis | g-C3N4 photocatalyst, sodium sulfinates | - | Metal- and base-free, uses visible light, recyclable catalyst. researchgate.net |

| Aqueous Vinyl Sulfone Synthesis | Silver nitrate, sodium sulfinates | Water | Uses water as a solvent, milder conditions. safic-alcan.com |

Future Research Directions and Outlook in 2e 3 Benzenesulfonyl Prop 2 Enoic Acid Chemistry

Exploration of Novel Synthetic Routes and Sustainable Methodologies

Another avenue of exploration is the use of biocatalysis. The development of engineered enzymes capable of catalyzing the formation of the carbon-sulfur bond or the acrylic acid scaffold could provide a highly selective and environmentally benign synthetic route. These enzymatic methods would operate under mild conditions, offering a significant advantage over traditional chemical synthesis.

Discovery of Unprecedented Reactivity Patterns and Transformations

The electron-deficient nature of the double bond in (2E)-3-(benzenesulfonyl)prop-2-enoic acid, due to the strong electron-withdrawing sulfonyl group, makes it a prime candidate for a variety of nucleophilic addition reactions. Future research will likely delve into uncovering novel reactivity patterns. This includes exploring its potential in asymmetric catalysis, where chiral catalysts could be used to control the stereochemical outcome of additions across the double bond, leading to the synthesis of enantiomerically pure compounds.

Moreover, the unique electronic properties of the vinyl sulfone moiety could be exploited in new types of cycloaddition reactions or transition metal-catalyzed cross-coupling reactions. Investigating its behavior under photoredox catalysis could also unlock new transformations that are not accessible through traditional thermal methods. The difunctionalization of the alkene to introduce two new functional groups in a single step is another area ripe for investigation.

Development of New Derivatization Strategies for Enhanced Chemical Utility

The presence of two distinct functional groups—the carboxylic acid and the vinyl sulfone—makes this compound a versatile scaffold for derivatization. Future efforts will focus on developing novel strategies to selectively modify these groups to create libraries of new compounds with enhanced chemical utility. For instance, the carboxylic acid can be converted into a wide range of amides, esters, and other functionalities, which could be used to tune the molecule's biological activity or material properties.

Simultaneously, the vinyl sulfone can act as a Michael acceptor, allowing for the covalent attachment of various nucleophiles. This dual functionality makes it an interesting building block for the synthesis of complex molecules and polymers. New derivatization strategies could involve multicomponent reactions where both the carboxylic acid and the vinyl sulfone react in a single pot to rapidly generate molecular complexity.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry is set to play a pivotal role in guiding the future exploration of this compound chemistry. Density Functional Theory (DFT) can be employed to predict the molecule's reactivity, understand reaction mechanisms, and rationalize stereochemical outcomes. By calculating the energy barriers for different reaction pathways, researchers can identify the most favorable conditions for a desired transformation, saving significant experimental time and resources.

Molecular dynamics (MD) simulations can provide insights into the behavior of the molecule in different solvent environments, which is crucial for optimizing reaction conditions. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity or other properties of new derivatives, enabling the rational design of molecules with specific functions. This predictive power will accelerate the discovery of new applications for compounds derived from this compound.

Integration into Emerging Fields of Chemical Science

The future of chemical synthesis is increasingly intertwined with technologies like flow chemistry and machine learning. The synthesis of this compound and its derivatives is well-suited for adaptation to continuous flow systems. Flow chemistry offers advantages such as improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated, multi-step synthesis.

The integration of machine learning algorithms can further revolutionize this field. By analyzing large datasets of reaction outcomes, machine learning models can predict the optimal conditions for a given reaction, maximizing yield and selectivity. These models can also help in the discovery of entirely new reactions and reactivity patterns, guiding researchers toward promising areas of chemical space. The application of these technologies to the chemistry of this compound will undoubtedly accelerate the pace of discovery and innovation.

| Potential Research Area | Key Methodologies/Technologies | Expected Outcomes |